1,3,5-Triazine-2,4-diamine, 6,6'-(2-methyl-1,3-propanediyl)bis-
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Overview
Description
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) is a heterocyclic organic compound with the molecular formula C10H16N10 and a molecular weight of 276.30104 g/mol . This compound is known for its unique structure, which consists of two 1,3,5-triazine rings connected by a 2-methylpropane-1,3-diyl bridge. It is also referred to by its CAS number 21402-12-0 .
Preparation Methods
The synthesis of 6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) typically involves the reaction of 2-methylpropane-1,3-diamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Scientific Research Applications
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) can be compared with other similar compounds, such as:
6,6’-(2,2-Dimethylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine): This compound has a similar structure but with an additional methyl group on the propane bridge, which may affect its chemical and biological properties.
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine): This compound has a similar structure but with different substituents on the triazine rings, leading to variations in its reactivity and applications.
The uniqueness of 6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
21402-12-0 |
---|---|
Molecular Formula |
C10H16N10 |
Molecular Weight |
276.30 g/mol |
IUPAC Name |
6-[3-(4,6-diamino-1,3,5-triazin-2-yl)-2-methylpropyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10/c1-4(2-5-15-7(11)19-8(12)16-5)3-6-17-9(13)20-10(14)18-6/h4H,2-3H2,1H3,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
InChI Key |
BZCCQQSAVSKZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC(=NC(=N1)N)N)CC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
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